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Compound of Interest

Compound Name: Ciproxifan maleate

Cat. No.: B1662222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ciproxifan is a highly potent and selective histamine H3 receptor antagonist/inverse agonist.[1]

[2] The histamine H3 receptor functions as an inhibitory autoreceptor on histaminergic neurons

and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters,

including histamine, acetylcholine, dopamine, and norepinephrine.[1][3] By blocking the H3

receptor, Ciproxifan enhances the release of these neurotransmitters, leading to increased

wakefulness, attention, and cognitive function.[4] This property makes Ciproxifan a valuable

research tool for investigating neurological and psychiatric disorders such as Alzheimer's

disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

This document provides detailed application notes and protocols for the use of Ciproxifan
maleate in research settings. It includes information on suppliers, storage, and handling, as

well as comprehensive experimental procedures and data presentation.

Chemical Information and Suppliers
Ciproxifan maleate is available from several reputable suppliers for research purposes. It is

crucial to source high-purity compounds to ensure the reliability and reproducibility of

experimental results.
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Supplier Catalog Number Purity
Additional
Information

Selleck Chemicals S2813 >99% (HPLC)

Provides NMR and

HPLC data for quality

confirmation.

AdooQ Bioscience A11117 >99% (HPLC)
Offers global shipping

and technical support.

GlpBio GC13581 Not specified
Provides IC50 and Ki

values.

APExBIO B1028 Not specified

Offers the product for

neuroscience

research.

Cayman Chemical 29513 ≥98%
Provides a crystalline

solid formulation.

MedChemExpress HY-14567A 99.68%

Offers various forms,

including the maleate

salt.

Chemical Properties:

Molecular Formula: C₁₆H₁₈N₂O₂ · C₄H₄O₄

Molecular Weight: 386.4 g/mol

CAS Number: 184025-19-2

Storage and Handling
Proper storage and handling of Ciproxifan maleate are essential to maintain its stability and

activity.
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Condition Instructions Citation

Powder

Store lyophilized powder at

-20°C, desiccated. Stable for

up to 3 years.

In Solution

Store stock solutions at -20°C

for up to 1 month or at -80°C

for up to 1 year. Aliquot to

avoid repeated freeze-thaw

cycles.

Solubility:

Solvent Solubility Citation

DMSO ≥ 54 mg/mL (139.75 mM)

Ethanol 54 mg/mL (139.75 mM)

Water 1 mg/mL (2.58 mM)

Safety Precautions:

Ciproxifan maleate is for research use only and not for human or veterinary use. A Safety

Data Sheet (SDS) should be consulted before handling. The compound may be harmful if

swallowed and can cause skin and eye irritation. Appropriate personal protective equipment

(PPE), including gloves, lab coat, and safety glasses, should be worn.

Mechanism of Action and Signaling Pathway
Ciproxifan acts as a potent and selective antagonist/inverse agonist at the histamine H3

receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that typically couples to the

Gi/o pathway.

Signaling Pathway Diagram:
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Caption: Ciproxifan blocks the inhibitory effect of histamine on the H3 receptor.

In Vitro Experimental Protocols
Receptor Binding Assay
This protocol determines the binding affinity of Ciproxifan to the histamine H3 receptor.

Materials:

Rat brain tissue (cortex or striatum)

[¹²⁵I]Iodoproxyfan (radioligand)

Ciproxifan maleate

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Glass fiber filters

Scintillation counter

Procedure:

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to

pellet the membranes. Resuspend the pellet in fresh buffer.
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Binding Reaction: In a microplate, combine the membrane preparation, [¹²⁵I]Iodoproxyfan,

and varying concentrations of Ciproxifan.

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes)

to allow binding to reach equilibrium.

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from

free radioligand.

Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Determine the Ki value for Ciproxifan by analyzing the competition binding

data using non-linear regression.

Expected Results:

Ciproxifan exhibits high affinity for the H3 receptor with a Ki value of approximately 0.7 nM.

Functional Assay: [³H]Histamine Release from
Synaptosomes
This assay measures the functional antagonism of Ciproxifan at the H3 autoreceptor.

Materials:

Rat cerebral cortex synaptosomes

[³H]Histamine

Depolarizing agent (e.g., potassium chloride)

Ciproxifan maleate

Scintillation fluid

Procedure:
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Synaptosome Preparation: Isolate synaptosomes from rat cerebral cortex using standard

subcellular fractionation techniques.

Loading: Incubate the synaptosomes with [³H]Histamine to allow for its uptake.

Treatment: Treat the loaded synaptosomes with varying concentrations of Ciproxifan.

Depolarization: Stimulate histamine release by adding a depolarizing agent.

Quantification: Measure the amount of [³H]Histamine released into the supernatant using a

scintillation counter.

Data Analysis: Calculate the Ki value for the inhibition of histamine release.

Expected Results:

Ciproxifan inhibits [³H]histamine release with a Ki of approximately 0.5 nM.

Experimental Workflow Diagram:
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Caption: Workflow for in vitro characterization of Ciproxifan.

In Vivo Experimental Protocols
Pharmacokinetic Studies in Mice
This protocol outlines the assessment of Ciproxifan's pharmacokinetic profile.

Animal Model: Male Swiss mice.
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Administration:

Intravenous (i.v.) injection: 1 mg/kg.

Oral (p.o.) administration: 1 mg/kg.

Procedure:

Administer Ciproxifan to mice via the chosen route.

At various time points post-administration, collect blood samples.

Process the blood to obtain serum.

Measure the concentration of Ciproxifan in the serum using a suitable analytical method

(e.g., LC-MS/MS).

Analyze the concentration-time data to determine pharmacokinetic parameters such as half-

life, Cmax, and bioavailability.

Expected Results:

Distribution half-life (i.v.): 13 minutes.

Elimination half-life (i.v.): 87 minutes.

Oral bioavailability: 62%.

Behavioral Studies in Rodents
Ciproxifan has been shown to improve cognitive function in various animal models.

Animal Models:

Rats (Wistar or Lister hooded): For attention and impulsivity tasks.

Mice (Swiss or DBA/2): For locomotor activity and prepulse inhibition.
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Transgenic mouse models of Alzheimer's disease (e.g., APP Tg2576): To assess effects on

cognitive deficits.

Administration:

Intraperitoneal (i.p.): 3 mg/kg.

Oral (p.o.): 0.15 - 2 mg/kg.

Example Protocol: Novel Object Recognition Task in Mice

This task assesses learning and memory.

Habituation: Acclimate the mice to the testing arena.

Training: Place two identical objects in the arena and allow the mouse to explore for a set

period.

Drug Administration: Administer Ciproxifan (e.g., 3 mg/kg, i.p.) or vehicle 30 minutes before

the testing phase.

Testing: Replace one of the familiar objects with a novel object and record the time the

mouse spends exploring each object.

Data Analysis: Calculate a discrimination index to assess memory.

Expected Results:

Ciproxifan is expected to improve performance in the novel object recognition task in

cognitively impaired mice.

In Vivo Experimental Workflow Diagram:
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Caption: General workflow for in vivo studies with Ciproxifan.

Summary of Quantitative Data
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Parameter Value Species/System Citation

IC₅₀ 9.2 nM
Histamine H3

Receptor

Ki (Binding) 0.7 nM
Rat Brain H3

Receptor

Ki (Functional) 0.5 nM
Rat Synaptosomes

([³H]HA release)

ED₅₀ 0.14 mg/kg (p.o.)
Mouse Brain t-MeHA

Level

ED₅₀ (Cortex) 0.23 mg/kg Rat

ED₅₀ (Striatum) 0.28 mg/kg Rat

ED₅₀ (Hypothalamus) 0.30 mg/kg Rat

Oral Bioavailability 62% Mouse

t₁/₂ (distribution) 13 min (i.v.) Mouse

t₁/₂ (elimination) 87 min (i.v.) Mouse

Conclusion
Ciproxifan maleate is a powerful and selective tool for probing the function of the histamine

H3 receptor in the central nervous system. Its ability to enhance neurotransmitter release

makes it a compound of interest for studying and potentially treating a range of neurological

disorders. The protocols and data presented here provide a comprehensive guide for

researchers utilizing Ciproxifan in their studies. Adherence to proper handling, storage, and

experimental procedures is paramount for obtaining reliable and meaningful results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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